molecular formula C7H10N2O B1337870 3-(Pyrimidin-2-yl)propan-1-ol CAS No. 260441-09-6

3-(Pyrimidin-2-yl)propan-1-ol

Cat. No. B1337870
M. Wt: 138.17 g/mol
InChI Key: VVLVIRIPSFVHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(Pyrimidin-2-yl)propan-1-ol is a chemical structure that is part of a broader class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important components of nucleotides in DNA and RNA. The specific compound of interest, while not directly synthesized or analyzed in the provided papers, is related to various pyrimidine derivatives that have been studied for their potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2,3-disubstituted pyrrolidines from 2,3-aziridin-1-ols using a sulfoxonium ylide demonstrates a method for creating nitrogen-containing ring systems, which could be relevant for synthesizing pyrimidine-containing compounds . Another example is the synthesis of a novel 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, which was achieved with high yields through a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine . These methods highlight the complexity and the potential for creating a diverse range of pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray single crystal diffraction . For example, the crystal structure analysis of a pyrimidine derivative revealed that it crystallizes in the triclinic space group with specific unit-cell parameters . Such detailed structural information is crucial for understanding the properties and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which can be utilized to create more complex molecules or to modify their biological activity. For instance, the (pyrimidin-5-yl)-2-propionic acids were synthesized from corresponding vinylpyrimidins and tested for anti-inflammatory and analgesic activities . The ability to synthesize and modify these compounds provides valuable insights into their chemical reactivity and potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Theoretical studies, including density functional theory (DFT) calculations, can predict these properties and provide insights into the electronic characteristics of the compounds . For example, the HOMO and LUMO energies, molecular electrostatic potential (MEP) surface maps, and Hirshfeld surface analysis can give information about the molecule's reactivity and intermolecular interactions .

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

Pyrimidines are aromatic heterocyclic compounds featuring a wide range of pharmacological effects, including anti-inflammatory properties. Recent studies have highlighted the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The development of new pyrimidines as anti-inflammatory agents is supported by detailed SAR analysis, offering clues for creating novel pyrimidine analogs with enhanced activities and minimal toxicity (H. Rashid et al., 2021).

Anticancer Applications

Pyrimidine-based chemical architectures have been extensively reported for their anticancer activity. The anticancer potential of pyrimidines in fused scaffolds is evidenced through numerous research articles and patent literature, indicating their ability to interact with diverse enzymes, targets, and receptors. This extensive patent activity highlights the ongoing global research focus on pyrimidine-based anticancer agents, suggesting their potential as future drug candidates (R. Kaur et al., 2014).

Hybrid Catalysts in Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, key precursors for medicinal and pharmaceutical industries, involves the use of diversified hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of substituted pyrimidine derivatives through one-pot multicomponent reactions. This review emphasizes the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, attracting researchers to utilize broader catalytic applications for developing lead molecules (Mehul P. Parmar et al., 2023).

Pyrimidine Derivatives as Pharmacologically Active Compounds

Pyrimidine derivatives are known for their wide range of pharmacological activity, making them a promising scaffold for developing new biologically active compounds. They exhibit antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. A systematic analysis of pyrimidine derivatives can serve as a foundation for further research and development of new, effective, and safe medicines (A. Chiriapkin, 2022).

Future Directions

While specific future directions for research on 3-(Pyrimidin-2-yl)propan-1-ol are not mentioned in the available literature, the wide range of biological activities exhibited by pyrimidine derivatives suggests potential for further exploration in therapeutic medicine .

properties

IUPAC Name

3-pyrimidin-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLVIRIPSFVHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450344
Record name 2-Pyrimidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-2-yl)propan-1-ol

CAS RN

260441-09-6
Record name 2-Pyrimidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(2-pyrimidyl)prop-2-yn-1-ol (4.45 g, 0.033 M) was dissolved in ethyl acetate (140 mL), 10% Pd/C (890 mg) was added and the mixture stirred under an atmosphere of hydrogen for 6 hours. The reaction mixture was filtered through Celite and the filtrate evaporated to give 3-(2-pyrimidyl)propan-1-ol as a yellow oil, 4.15 g (91%). NMR (CDCl3) 2.1 (2H, m), 3.2 (2H, t), 3.8 (2H, t), 7.2 (1H, t), 8.7 (2H, d) MS found MH+ 139.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
890 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.